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Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant
therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+)
breast cancer. Its development addresses the clinical need for orally bioavailable SERDs that
can overcome resistance mechanisms to existing treatments, such as those mediated by ESR1
mutations. This technical guide provides a comprehensive overview of the molecular
characteristics, mechanism of action, and preclinical evaluation of Elacestrant, with a specific
focus on the S enantiomer dihydrochloride salt. While the (R)-enantiomer, Elacestrant, is the
active therapeutic agent, understanding the properties of the (S)-enantiomer is crucial for a
complete pharmacological profile.

Molecular Profile

The fundamental physicochemical properties of Elacestrant S enantiomer dihydrochloride
are summarized below.
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Property Value Citation
Molecular Formula C30H40Cl2N202
Molecular Weight 531.56 g/mol

RAD1901 S enantiomer
dihydrochloride, (6S)-6-[2-
(Ethyl{4-[2-

Synonyms (ethylamino)ethyl]benzyl}amino
)-4-methoxyphenyl]-5,6,7,8-
tetrahydro-2-naphthalenol
dihydrochloride

(6S)-6-[2-[ethyl-[[4-[2-
(ethylamino)ethyl]phenyl]methy
[lamino]-4-

IUPAC Name
methoxyphenyl]-5,6,7,8-
tetrahydronaphthalen-2-

ol;dihydrochloride

Mechanism of Action: Signaling Pathway

Elacestrant exerts its anticancer effects by potently and selectively binding to the estrogen
receptor alpha (ERa), leading to its degradation. This dual action of antagonism and
degradation effectively abrogates estrogen-driven signaling pathways that promote tumor
growth. The S enantiomer of Elacestrant is reported to have low activity. The mechanism of the
active (R)-enantiomer involves the following key steps:

¢ Binding to ERa: Elacestrant binds to the ligand-binding domain of ERa.
o Conformational Change: This binding induces a conformational change in the ERa protein.

o Proteasomal Degradation: The altered conformation marks the receptor for ubiquitination
and subsequent degradation by the proteasome.

« Inhibition of Transcription: The degradation of ERa prevents its translocation to the nucleus
and binding to estrogen response elements (EREs) on DNA, thereby inhibiting the
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transcription of estrogen-responsive genes involved in cell proliferation and survival.

This mechanism is effective against both wild-type and mutant forms of ERq, including those
with ESR1 mutations that confer resistance to other endocrine therapies.
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Elacestrant Mechanism of Action
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Caption: Signaling pathway of Elacestrant leading to ERa degradation.
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Experimental Protocols

The preclinical evaluation of SERDs like Elacestrant involves a series of in vitro and in vivo
assays to characterize their activity. Below are representative protocols for key experiments.

ERa Degradation Assay (Western Blot)

This assay quantifies the ability of the compound to induce the degradation of the ERa protein
in cancer cell lines.

e Cell Lines: MCF-7, T47D (ER+ breast cancer cell lines).
e Procedure:

o Seed cells in 6-well plates in phenol red-free medium supplemented with charcoal-stripped
fetal bovine serum (FBS) and allow them to adhere for 48 hours.

o Treat cells with varying concentrations of Elacestrant S enantiomer dihydrochloride or
the active Elacestrant (e.g., 0.1 nM to 1 uM) for 24 to 48 hours. Include a vehicle control
(e.g., DMSO).

o Harvest and lyse the cells.

o Determine protein concentration using a standard assay (e.g., BCA assay).

o Separate total protein (20-30 pg) by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane and then incubate with a primary antibody specific to ERa.

o Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

o Normalize ERa protein levels to a loading control (e.g., B-actin or GAPDH).

Cell Proliferation Assay
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This assay measures the effect of the compound on the proliferation of ER+ breast cancer
cells.

e Cell Lines: MCF-7, or ESR1-mutant cell lines (e.g., MCF-7-Y537S).
e Procedure:

o Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in phenol red-
free medium with charcoal-stripped FBS.

o After 24 hours, treat the cells with a range of concentrations of the test compound.
o Incubate for 6-7 days, with a media change containing fresh compound every 2-3 days.

o Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell
Viability Assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).

o Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition
(GI50) from the dose-response curve.

Experimental Workflow

The discovery and preclinical development of a novel oral SERD like Elacestrant typically
follows a structured workflow to identify and characterize promising candidates.
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Experimental Workflow for Oral SERD Discovery
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Caption: A typical experimental workflow for the discovery of oral SERDs.
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Conclusion

Elacestrant represents a significant advancement in the treatment of ER+ breast cancer,
particularly for patients with acquired resistance to previous endocrine therapies. Its oral
bioavailability and efficacy against ESR1-mutated tumors address key limitations of earlier
treatments. The S enantiomer dihydrochloride, while having low intrinsic activity, is an important
reference compound in the comprehensive chemical and pharmacological assessment of
Elacestrant. The experimental protocols and workflows outlined in this guide provide a
framework for the continued research and development of novel SERDs and other targeted
cancer therapies.

« To cite this document: BenchChem. ['Elacestrant S enantiomer dihydrochloride" molecular
weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloride-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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